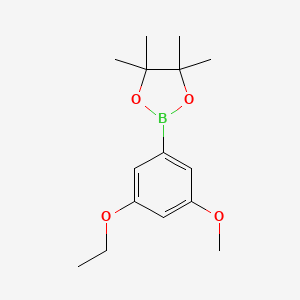
2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained significant attention in the scientific community due to its unique chemical properties. This compound has been widely studied for its potential applications in medicinal chemistry, drug discovery, and material science. In
Scientific Research Applications
Crystal Structure Analysis
1. Structural Determination through X-ray Diffractometry The crystal structure of a derivative of 2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was studied to reveal the molecular conformation and bonding. The crystal exhibited an orthorhombic structure with a tetracoordinated boron atom, suggesting a stable configuration. This study provided detailed insights into the molecular structure and bonding characteristics of compounds with similar structural frameworks (Seeger & Heller, 1985).
Applications in Material Synthesis
2. Material Synthesis and Molecular Configuration Compounds related to this compound have been utilized in the synthesis of materials with specific molecular configurations. For instance, the cis arrangement of boronate ester substituents and methoxyphenyl substituents on a central C=C double bond in one compound indicates its potential for creating materials with tailored properties (Clegg et al., 1996).
3. Synthesis of Novel Derivatives for Material Applications A series of novel derivatives of this compound have been synthesized, displaying potential for the development of new materials for applications like Liquid Crystal Display technology and as intermediates in therapeutic research for Neurodegenerative diseases (Das et al., 2015).
Chemical Synthesis and Analysis
4. Catalyst in Hydroboration of Alkenes Derivatives of this compound have been used as catalysts in the hydroboration of alkenes. These compounds facilitate the formation of organoboronate esters, showcasing their role in complex chemical synthesis processes (Fritschi et al., 2008).
properties
IUPAC Name |
2-(3-ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-7-18-13-9-11(8-12(10-13)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJJBGEAXRENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


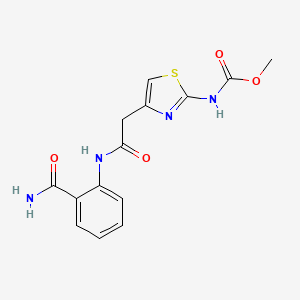
![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)
![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)
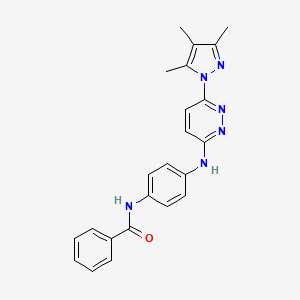
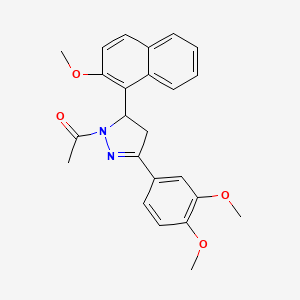
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477688.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2477692.png)
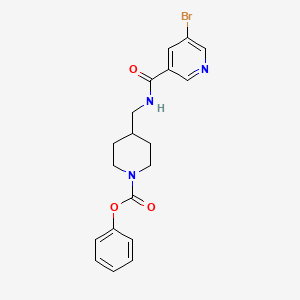
![(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B2477695.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)